![molecular formula C15H15N3O2S3 B2865805 N-(1-(噻吩-2-基)环戊基)苯并[c][1,2,5]噻二唑-4-磺酰胺 CAS No. 2034384-03-5](/img/structure/B2865805.png)

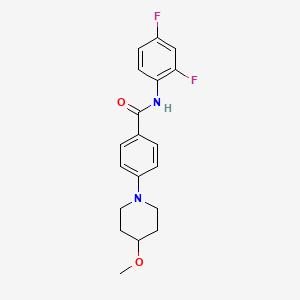

N-(1-(噻吩-2-基)环戊基)苯并[c][1,2,5]噻二唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BTZ and its derivatives are widely used in the field of organic electronics due to their excellent electron-accepting properties . They have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of BTZ-based compounds involves varying the donor groups while keeping the BTZ acceptor group the same, which allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

BTZ-based compounds are typically symmetric structures, in which the 4 and 7 positions of the benzothiadiazole ring are replaced by identical substituents .Chemical Reactions Analysis

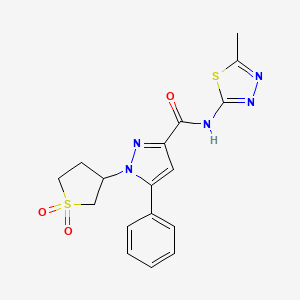

BTZ-based compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

According to quantum-mechanical calculations, BTZ has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity .科学研究应用

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in photovoltaic devices . The electron donor-acceptor (D-A) systems that include BTZ are known for their ability to convert light into electrical energy efficiently. This compound could be used to develop new materials that enhance the performance of solar cells by improving their light absorption and charge transport properties .

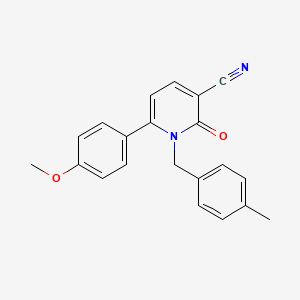

Fluorescent Sensors

Due to its fluorescent properties, this compound can be utilized as a fluorescent sensor . It can be engineered to detect specific ions or molecules, making it valuable for environmental monitoring, biological imaging, and medical diagnostics. The BTZ core can be modified to create sensors with high sensitivity and selectivity .

Organophotocatalysts

The compound’s BTZ group has potential as a visible-light organophotocatalyst . Organophotocatalysts are crucial for promoting chemical reactions under mild conditions using visible light. This application is particularly relevant for sustainable chemistry practices, as it could reduce the energy requirements and environmental impact of various chemical processes .

Organic Electronics

In the field of organic electronics , the compound’s BTZ unit is a widely used acceptor heterocycle. It can contribute to the production of donor-acceptor materials that exhibit high electron mobility, which is essential for creating efficient organic transistors, light-emitting diodes (LEDs), and other electronic devices .

Electrochemical Properties

The electrochemical properties of the compound make it suitable for use in energy storage devices such as batteries and supercapacitors. Its ability to undergo reversible redox reactions can be harnessed to improve the charge storage capacity and stability of these devices .

Optical Properties

Lastly, the compound’s optical properties, including its absorption and emission spectra, can be exploited in the development of optoelectronic devices . These properties are critical for applications such as light-emitting diodes (LEDs), laser diodes, and photodetectors, where the control of light emission and detection is required .

作用机制

未来方向

属性

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S3/c19-23(20,12-6-3-5-11-14(12)17-22-16-11)18-15(8-1-2-9-15)13-7-4-10-21-13/h3-7,10,18H,1-2,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAMCNVSRDEPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)

![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)

phenyl]methylidene})amine](/img/structure/B2865742.png)